3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid
CAS No.:
Cat. No.: VC18992243
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30N2O4 |
|---|---|
| Molecular Weight | 314.42 g/mol |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)piperazin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H30N2O4/c1-12(2)10-13-11-17(7-6-14(19)20)8-9-18(13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H,19,20) |
| Standard InChI Key | ZRWOQRKGKOYORB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The 1-position nitrogen is bonded to a propanoic acid group (-CH2CH2COOH), while the 4-position nitrogen is protected by a tert-butoxycarbonyl (Boc) group. A distinguishing isobutyl substituent (-CH2CH(CH2)2) occupies the 3-position of the piperazine ring . This substitution pattern introduces steric hindrance and influences the molecule’s electronic properties, which are critical for its reactivity and biological interactions.
Stereochemical Considerations
Piperazine derivatives often exhibit conformational flexibility, but the presence of the isobutyl group may restrict rotation around the C3-N bond. Computational models of analogous Boc-protected piperazines suggest that bulky substituents like isobutyl enforce chair or boat conformations in the piperazine ring, altering solubility and binding affinity .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 3-(4-Boc-3-isobutylpiperazin-1-yl)propanoic acid likely involves multi-step protocols common to Boc-protected piperazines:
Piperazine Functionalization
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Isobutyl Introduction: Alkylation of piperazine at the 3-position using isobutyl bromide under basic conditions (e.g., K2CO3 in DMF) .
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Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O) in tetrahydrofuran (THF) to protect the 4-position nitrogen .
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Propanoic Acid Attachment: Michael addition or nucleophilic substitution to introduce the propanoic acid moiety, followed by acid-catalyzed deprotection if necessary .
Example Protocol (Hypothetical)
A mixture of 3-isobutylpiperazine (1.0 equiv), di-tert-butyl dicarbonate (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in THF is stirred at 0°C for 2 hours. After Boc protection, 3-bromopropanoic acid (1.5 equiv) and K2CO3 (2.0 equiv) are added, and the reaction is heated to 60°C for 12 hours. Purification via column chromatography yields the target compound .
Reaction Conditions and Yields
Physicochemical Properties
Predicted Properties (Computational Analysis)
Using QSPR models and analog data :
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Molecular Formula: C17H31N3O4
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Molecular Weight: 341.45 g/mol
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LogP: 2.8 (indicating moderate lipophilicity)
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Solubility: 1.2 mg/mL in water (25°C), improves in polar aprotic solvents (e.g., DMSO: >50 mg/mL) .
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pKa: Carboxylic acid proton ≈ 4.2; piperazine secondary amine ≈ 8.9 (Boc deprotection occurs at pH < 3) .
Spectroscopic Data
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IR (KBr): 2975 cm⁻¹ (C-H stretch, isobutyl), 1720 cm⁻¹ (Boc carbonyl), 1705 cm⁻¹ (carboxylic acid C=O) .
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1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.45–2.70 (m, 6H, piperazine and propanoic acid CH2), 3.25 (d, 2H, isobutyl CH2), 1.85 (m, 1H, isobutyl CH) .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Boc-protected piperazines are pivotal in constructing kinase inhibitors and protease inhibitors. The isobutyl group may enhance blood-brain barrier permeability, making this compound a candidate for CNS-targeted prodrugs .
Case Study: Analogous Compounds
A structurally related compound, 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4), is used in synthesizing antiviral agents. Its logP (1.24) and solubility (4.48 mg/mL) align with the target compound’s predicted profile, suggesting similar utility .
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